molecular formula C12H13F2N B12591262 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 651321-20-9

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B12591262
CAS No.: 651321-20-9
M. Wt: 209.23 g/mol
InChI Key: HVMIQXASBOKBKQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of two fluorine atoms at the 3rd position, a methyl group at the 1st position, and a phenyl group at the 4th position of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biochemical effects.

    Pathways Involved: It can modulate signaling pathways, influence gene expression, and affect cellular processes such as apoptosis and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.

    3,3-Difluoro-1-methyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine: A structurally similar compound with a methyl group on the phenyl ring.

Uniqueness

3,3-Difluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

651321-20-9

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

3,3-difluoro-1-methyl-4-phenyl-2,6-dihydropyridine

InChI

InChI=1S/C12H13F2N/c1-15-8-7-11(12(13,14)9-15)10-5-3-2-4-6-10/h2-7H,8-9H2,1H3

InChI Key

HVMIQXASBOKBKQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C(C1)(F)F)C2=CC=CC=C2

Origin of Product

United States

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